![molecular formula C8H13Cl2N3O B2974030 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2460757-64-4](/img/structure/B2974030.png)

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride, also known as THPP, is a heterocyclic compound that has been the subject of extensive research due to its potential as a therapeutic agent. THPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

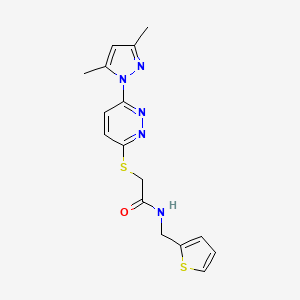

Antimicrobial Activity

EN300-26983103: and its derivatives have shown promising antimicrobial properties. Researchers have investigated their effects against bacteria and fungi. Notably, these compounds exhibit broad-spectrum activity, inhibiting the growth of various pathogens. The zone of inhibition ranges between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) varies depending on the pathogenic organism, spanning from 3.91 to 500 µg/mL. The minimum bactericidal/fungicidal concentration (MBC/MFC) is typically 2× to 4× the MIC value .

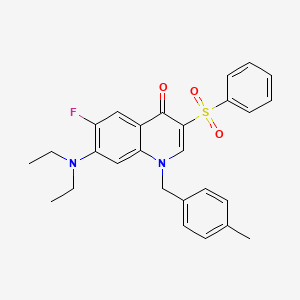

In-Vitro Cytotoxicity

The efficacy of selected novel pyrimidine derivatives against cancerous cells (Caco-2) and normal cells (Vero) has been explored. Four specific compounds—4, 7b, 10, and 12—demonstrated significant cytotoxicity against Caco-2 cells at low concentrations. Their IC50 values ranged from 65.94 ± 2.36 to 332.48 ± 18.75 µg/mL. In contrast, for normal Vero cells, the IC50 values were higher, ranging from 138.07 ± 8.21 to 332.48 ± 18.75 µg/mL. These findings highlight the potential of these derivatives as targeted anticancer agents .

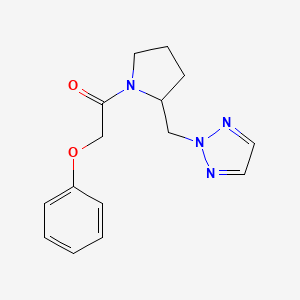

Synthesis and Characterization

The synthesis of EN300-26983103 derivatives involves incorporating active moieties (such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives) with active methylene groups in thiobarbituric acid derivatives at position C-5. Structural characterization is achieved through various spectroscopic techniques, including IR, 1H-NMR, MS, and 13C-NMR .

Other Derivatives

Apart from EN300-26983103 , related compounds like pyrido[2,3-d:6,5-d’]dipyrimidinone and N-acetyl pyrido[2,3-d]pyrimidin acetamide have also been synthesized. These derivatives offer diverse chemical properties and may find applications beyond those discussed here .

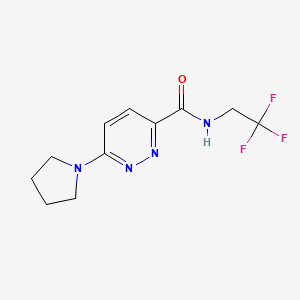

Chemical Diversity and Heterocyclic Synthesis

Researchers have explored the chemical diversity of pyrimidine derivatives, including EN300-26983103 . For instance, the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine yielded the anticipated product, pyrimidopyrimidine-thione , in excellent yield .

Other Syntheses

Additionally, novel derivatives involving 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido pyrimidin-4-one have been synthesized. These compounds exhibit interesting properties and are characterized using techniques such as 1H-NMR, FTIR, and elemental analysis .

Wirkmechanismus

Mode of Action

It’s known that related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Biochemical Pathways

It’s known that related compounds play a role in the synthesis of tetrahydropteroic acid derivatives

Result of Action

It’s known that related compounds have been used in the synthesis of tetrahydropteroic acid derivatives , which suggests potential involvement in cellular processes related to these derivatives.

Eigenschaften

IUPAC Name |

3-amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h5H,1-4,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVDSNDVZNTHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C(C2=O)N)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)

![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)

![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)